molecular formula C10H10N2O B11914422 (3-Aminoquinolin-2-yl)methanol

(3-Aminoquinolin-2-yl)methanol

Cat. No.: B11914422
M. Wt: 174.20 g/mol
InChI Key: VVHZPAWIRZWBPU-UHFFFAOYSA-N
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Description

(3-Aminoquinolin-2-yl)methanol is a chemical compound with the molecular formula C10H10N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminoquinolin-2-yl)methanol typically involves the reaction of 3-aminoquinoline with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanol group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving additional steps such as purification through recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to form various reduced quinoline derivatives.

    Substitution: It can participate in substitution reactions, where the amino or methanol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction may produce quinoline alcohols.

Scientific Research Applications

(3-Aminoquinolin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Aminoquinolin-2-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the amino and methanol groups.

    2-Quinolinemethanol: Similar to (3-Aminoquinolin-2-yl)methanol but without the amino group.

    3-Aminoquinoline: Similar but lacks the methanol group.

Uniqueness: this compound is unique due to the presence of both amino and methanol groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(3-aminoquinolin-2-yl)methanol

InChI

InChI=1S/C10H10N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-5,13H,6,11H2

InChI Key

VVHZPAWIRZWBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)CO)N

Origin of Product

United States

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